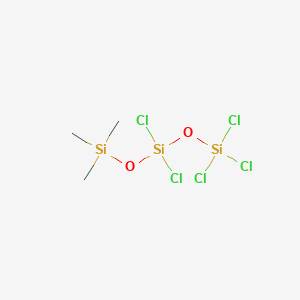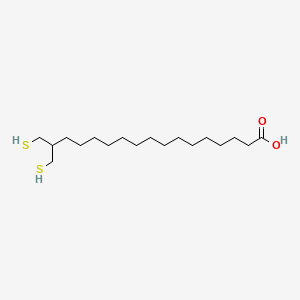
17-Sulfanyl-16-(sulfanylmethyl)heptadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Sulfanyl-16-(sulfanylmethyl)heptadecanoic acid: is an organic compound with the molecular formula C18H36O2S2 It is characterized by the presence of two sulfanyl groups attached to a heptadecanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-sulfanyl-16-(sulfanylmethyl)heptadecanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available heptadecanoic acid.
Functional Group Introduction: The introduction of sulfanyl groups can be achieved through thiolation reactions. This involves the reaction of heptadecanoic acid with thiolating agents such as thiourea or thiol derivatives under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a base (e.g., sodium hydroxide), and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of production.
化学反応の分析
Types of Reactions:
Oxidation: The sulfanyl groups in 17-sulfanyl-16-(sulfanylmethyl)heptadecanoic acid can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of the sulfanyl groups can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The sulfanyl groups can participate in substitution reactions, where they are replaced by other functional groups. This can be achieved using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry:
Catalysis: 17-sulfanyl-16-(sulfanylmethyl)heptadecanoic acid can be used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Material Science: The compound can be incorporated into polymers to modify their properties, such as increasing flexibility or introducing functional groups.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and potential therapeutic applications.
Bioconjugation: It can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: The unique structural features of this compound make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Lubricants: The compound can be used as an additive in lubricants to enhance their performance and stability.
Surfactants: It can be employed in the formulation of surfactants for various industrial applications.
作用機序
The mechanism of action of 17-sulfanyl-16-(sulfanylmethyl)heptadecanoic acid involves its interaction with molecular targets through its sulfanyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
類似化合物との比較
16-Sulfanylheptadecanoic acid: Similar structure but with only one sulfanyl group.
17-Sulfanylheptadecanoic acid: Lacks the additional sulfanylmethyl group.
16-(Sulfanylmethyl)heptadecanoic acid: Contains a sulfanylmethyl group but lacks the second sulfanyl group.
Uniqueness: 17-sulfanyl-16-(sulfanylmethyl)heptadecanoic acid is unique due to the presence of two sulfanyl groups, which can significantly influence its chemical reactivity and potential applications. The dual sulfanyl groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
113017-09-7 |
|---|---|
分子式 |
C18H36O2S2 |
分子量 |
348.6 g/mol |
IUPAC名 |
17-sulfanyl-16-(sulfanylmethyl)heptadecanoic acid |
InChI |
InChI=1S/C18H36O2S2/c19-18(20)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17(15-21)16-22/h17,21-22H,1-16H2,(H,19,20) |
InChIキー |
CKLODAPUDFLTKL-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCCC(=O)O)CCCCCCC(CS)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)
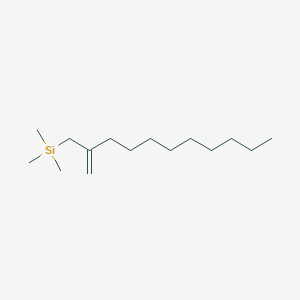
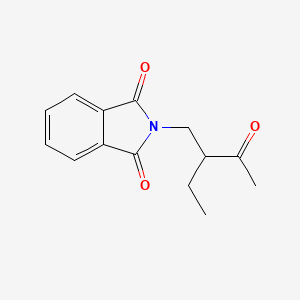
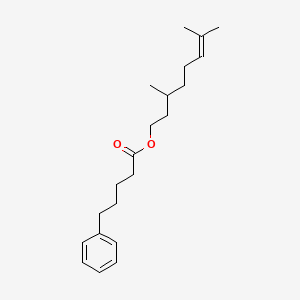
![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)

![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)

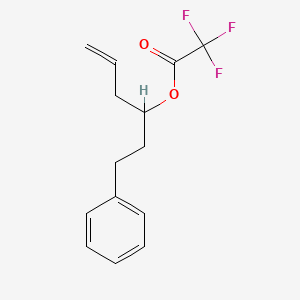
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)

![[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid](/img/structure/B14298988.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
